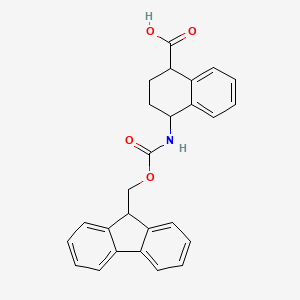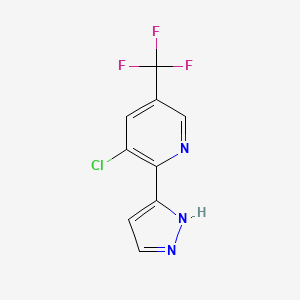
3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine
描述
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions . For instance, synthesis of sulfanyl pyrazoles can be based on the condensation of 3-chloro-2,4-dicarbonyl substrates with thiophenols and hydrazine hydrate .
Molecular Structure Analysis
Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Chemical Reactions Analysis
Pyrazoles are multifarious frameworks with chemical diversity, which makes them peculiarly interesting for the organic chemist, whether in the structure elucidation aspect, or the chemistry and reactivity profile as building blocks for more complex heterocyclic systems .
科学研究应用
Coordination Chemistry and Luminescent Materials
3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine and its derivatives are utilized as ligands in coordination chemistry. They form complexes with various metals, displaying unique properties such as luminescence, which are essential for biological sensing and spin-state transitions. These compounds have been instrumental in synthesizing luminescent lanthanide compounds for potential use in biological sensors and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (M. Halcrow, 2005; M. Halcrow, 2014).
Organic Light-Emitting Diodes (OLEDs)
Derivatives of 3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine have been incorporated into bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). These materials, by adjusting the linking mode between the electron-transporting units and the hole-transporting units, can tune optoelectronic parameters significantly. This tuning has led to high-efficiency blue and green PhOLEDs and white OLEDs with high external quantum efficiency and low turn-on voltages, showcasing their potential in display and lighting technologies (Wei Li et al., 2016).
Corrosion Inhibition
Compounds containing the 3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine moiety have been studied for their corrosion inhibition properties on steel surfaces in acidic environments. These compounds have shown significant inhibition efficiencies, acting primarily as cathodic inhibitors and forming protective layers on the metal surface, which could be valuable in industrial applications to prolong the lifespan of metal structures (M. Bouklah et al., 2005).
Electroluminescence in OLEDs
The trifluoromethyl and pyrazol-pyridine ligands, derived from 3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine, have been used in synthesizing orange-red iridium(III) complexes for OLEDs. These complexes, with high phosphorescence quantum yields, contribute to OLEDs with high external quantum efficiencies and luminance, highlighting the role of such derivatives in advancing OLED technology (Ning Su et al., 2021).
属性
IUPAC Name |
3-chloro-2-(1H-pyrazol-5-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3/c10-6-3-5(9(11,12)13)4-14-8(6)7-1-2-15-16-7/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZHLQTWIIOOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



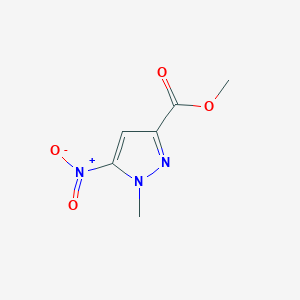
![1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392784.png)
![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1392785.png)
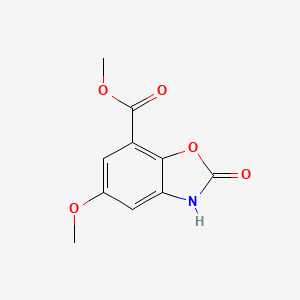
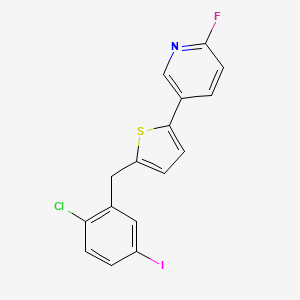
![4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392789.png)
![2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1392791.png)
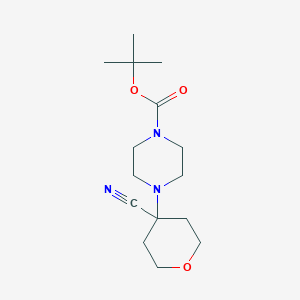
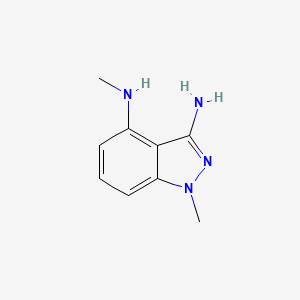
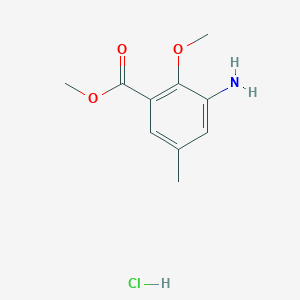
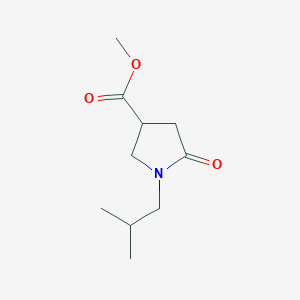
![(8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B1392798.png)
![2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1392800.png)
